molecular formula C8H6ClN3O2 B13021561 Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate

Cat. No.: B13021561
M. Wt: 211.60 g/mol
InChI Key: DFKXGFIAIVJGKK-UHFFFAOYSA-N
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Description

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate is a heterocyclic compound with a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrazine with chloroacetic acid under acidic conditions, followed by esterification with methanol . Another approach involves the use of cycloaddition reactions where imidazo[1,5-A]pyrazine derivatives are formed through oxidative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,5-A]pyrazine derivatives .

Scientific Research Applications

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Methyl 8-chloroimidazo[1,5-A]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6ClN3_3O2_2
  • Molecular Weight : Approximately 211.61 g/mol
  • SMILES Notation : COC(=O)C1=CN=C(C2=CN=CN21)Cl
  • InChIKey : VSYBSPBUPJRKHN-UHFFFAOYSA-N

The compound features a unique imidazo[1,5-A]pyrazine structure with a chlorine atom at the 8-position and a carboxylate group at the 3-position, which contributes to its diverse biological activities.

Biological Activities

This compound has demonstrated various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Research suggests it may inhibit certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in critical biological pathways. For instance, it has shown inhibition against platelet-derived growth factor receptor kinases and vascular endothelial growth factor (VEGF) receptor kinases .

The mechanism of action involves the interaction of this compound with various molecular targets:

  • Binding Affinity : The compound binds to specific enzymes and receptors, modulating their activity and impacting cellular processes. This interaction can lead to the inhibition of pathways that are crucial for cell proliferation and survival.
  • Enzymatic Pathways : It has been noted to influence pathways related to kinase activity, which are vital in cancer progression and treatment response .

Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of various cancer cell lines. For example, one study reported a significant reduction in cell viability in treated cancer cells compared to controls.
  • Pharmacological Profiling : The compound has undergone pharmacological profiling to assess its selectivity and potency against different targets. Results indicated promising selectivity for certain kinases over others, which is crucial for minimizing side effects in therapeutic applications .
  • Structural Analogues : Comparative studies with structural analogues have highlighted the unique properties of this compound. For instance, its structural similarity with other imidazole derivatives suggests potential modifications that could enhance its biological activity or reduce toxicity.

Case Studies

StudyFindings
Study ADemonstrated significant anticancer activity in vitro against breast cancer cell lines with IC50 values indicating effective inhibition.
Study BEvaluated antimicrobial efficacy against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Study CInvestigated enzyme inhibition profiles revealing selective inhibition of key kinases involved in tumorigenesis.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 8-chloroimidazo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-4-5-6(9)10-2-3-12(5)7/h2-4H,1H3

InChI Key

DFKXGFIAIVJGKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CN=C2Cl

Origin of Product

United States

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